molecular formula C23H22N4O3S2 B11521363 4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide

4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide

Cat. No.: B11521363
M. Wt: 466.6 g/mol
InChI Key: MLNFYKDANKCUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide is a complex organic compound with a molecular formula of C23H22N4O3S2 This compound is notable for its intricate structure, which includes a quinoline core, a benzenesulfonamide group, and various functional groups such as amino, cyano, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This step often involves the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a cyanide source like sodium cyanide.

    Attachment of the Methylsulfanyl Group: This step can be achieved through a thiolation reaction, where a methylsulfanyl group is introduced using a thiol reagent.

    Sulfonamide Formation: The final step involves the reaction of the quinoline derivative with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted quinoline or benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Amino-3-cyano-4-[4-(methylsulfanyl)phenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
  • 4-(2-Amino-3-cyano-4-[4-ethoxyphenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
  • 4-(2-Amino-3-cyano-4-[4-chlorophenyl]-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement. The presence of the methylsulfanyl group, in particular, can impart unique chemical and biological properties, differentiating it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H22N4O3S2

Molecular Weight

466.6 g/mol

IUPAC Name

4-[2-amino-3-cyano-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydroquinolin-1-yl]benzenesulfonamide

InChI

InChI=1S/C23H22N4O3S2/c1-31-16-9-5-14(6-10-16)21-18(13-24)23(25)27(19-3-2-4-20(28)22(19)21)15-7-11-17(12-8-15)32(26,29)30/h5-12,21H,2-4,25H2,1H3,(H2,26,29,30)

InChI Key

MLNFYKDANKCUGS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)S(=O)(=O)N)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.